N~2~-(furan-2-ylmethyl)-N-(4-methoxyphenyl)asparagine
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Overview
Description
2-{[(FURAN-2-YL)METHYL]AMINO}-3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID is an organic compound that features a furan ring, an amino group, and a methoxyphenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(FURAN-2-YL)METHYL]AMINO}-3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID can be achieved through a multi-step process involving the following key steps:
Formation of the Furan-2-ylmethylamine: This can be synthesized by reacting furan-2-carbaldehyde with an amine under reductive amination conditions.
Coupling with 4-Methoxyphenyl Isocyanate: The furan-2-ylmethylamine is then reacted with 4-methoxyphenyl isocyanate to form the corresponding urea derivative.
Formation of the Propanoic Acid Derivative: The final step involves the reaction of the urea derivative with a suitable propanoic acid derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[(FURAN-2-YL)METHYL]AMINO}-3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(FURAN-2-YL)METHYL]AMINO}-3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[(FURAN-2-YL)METHYL]AMINO}-3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(FURAN-2-YL)METHYL]AMINO}-3-[(4-HYDROXYPHENYL)CARBAMOYL]PROPANOIC ACID
- 2-{[(FURAN-2-YL)METHYL]AMINO}-3-[(4-CHLOROPHENYL)CARBAMOYL]PROPANOIC ACID
- 2-{[(FURAN-2-YL)METHYL]AMINO}-3-[(4-NITROPHENYL)CARBAMOYL]PROPANOIC ACID
Uniqueness
2-{[(FURAN-2-YL)METHYL]AMINO}-3-[(4-METHOXYPHENYL)CARBAMOYL]PROPANOIC ACID is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to similar compounds with other substituents.
Properties
Molecular Formula |
C16H18N2O5 |
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Molecular Weight |
318.32 g/mol |
IUPAC Name |
2-(furan-2-ylmethylamino)-4-(4-methoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H18N2O5/c1-22-12-6-4-11(5-7-12)18-15(19)9-14(16(20)21)17-10-13-3-2-8-23-13/h2-8,14,17H,9-10H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
GOJFKLRGAUBORJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2 |
Origin of Product |
United States |
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